2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
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Overview
Description
2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide is an organic compound characterized by the presence of a chloro group, a nitrobenzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide typically involves the following steps:
N-Methylation: The starting material, 3-nitrobenzylamine, is methylated using methyl iodide in the presence of a base such as potassium carbonate to form N-methyl-3-nitrobenzylamine.
Acylation: The N-methyl-3-nitrobenzylamine is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction: 2-Amino-N-methyl-N-(3-nitro-benzyl)-acetamide.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methyl-N-(3-nitro-phenyl)-acetamide: Similar structure but with a phenyl group instead of a benzyl group.
2-Chloro-N-methyl-N-(4-nitro-benzyl)-acetamide: Similar structure but with the nitro group in the para position.
N-Methyl-N-(3-nitro-benzyl)-acetamide: Lacks the chloro group.
Uniqueness
2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[(3-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-12(10(14)6-11)7-8-3-2-4-9(5-8)13(15)16/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKOTRHGIJSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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